AT6

Description

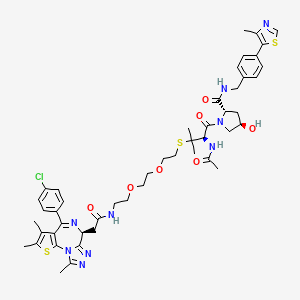

The exact mass of the compound (2S,4R)-1-((R)-14-acetamido-1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-13,13-dimethyl-2-oxo-6,9-dioxa-12-thia-3-azapentadecan-15-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is 1003.3309864 g/mol and the complexity rating of the compound is 1740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-1-[(2R)-2-acetamido-3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H58ClN9O7S3/c1-27-29(3)68-47-40(27)41(33-12-14-35(49)15-13-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-16-17-64-18-19-65-20-21-67-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-8-10-34(11-9-32)42-28(2)52-26-66-42/h8-15,26,36-38,43,60H,16-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEIHPCVOJGWHG-TZPPCSJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H58ClN9O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098836-50-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2098836-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Role of ATF6 in Endoplasmic Reticulum Stress: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a pivotal organelle for protein synthesis, folding, and transport. The accumulation of unfolded or misfolded proteins within the ER lumen triggers a state known as ER stress, which in turn activates a complex signaling network called the Unfolded Protein Response (UPR). A key transducer of the UPR is Activating Transcription Factor 6 (ATF6), a transmembrane protein that functions as a potent transcription factor to alleviate ER stress and restore cellular homeostasis. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning ATF6 activation, its downstream signaling cascades, and its role in determining cell fate. We present detailed methodologies for key experiments, summarize quantitative data in structured tables, and provide visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the ATF6-mediated ER stress response.

Introduction: ATF6 as a Central Regulator of the Unfolded Protein Response

The UPR is orchestrated by three primary ER-resident sensor proteins: Inositol-requiring enzyme 1 (IRE1), PRKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under homeostatic conditions, these sensors are maintained in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. The accumulation of unfolded proteins leads to the sequestration of BiP, causing its dissociation from the UPR sensors and triggering their activation.

ATF6 is a type II transmembrane glycoprotein (B1211001) that, upon activation, initiates a transcriptional program aimed at enhancing the protein folding and degradation capacity of the ER. Its activation is a critical component of the adaptive UPR, promoting cell survival in the face of moderate ER stress. However, under prolonged or severe stress, ATF6 can also contribute to the induction of apoptosis.

The ATF6 Signaling Pathway: A Multi-Step Activation Cascade

The activation of ATF6 is a tightly regulated process involving its translocation from the ER to the Golgi apparatus and subsequent proteolytic cleavage.

Caption: The ATF6 signaling pathway is initiated by ER stress and culminates in the transcriptional activation of target genes.

Upon ER stress, the dissociation of BiP from the luminal domain of ATF6 exposes a Golgi localization signal. This facilitates the trafficking of the full-length 90 kDa ATF6 protein (p90 ATF6) to the Golgi apparatus. Within the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This proteolytic cascade releases the N-terminal cytosolic fragment (p50 ATF6), which is the active transcription factor. This active fragment then translocates to the nucleus, where it binds to cis-acting ER stress response elements (ERSE) in the promoters of its target genes, thereby inducing their expression.[1]

Downstream Targets and Cellular Outcomes

The transcriptional program activated by ATF6 is primarily aimed at restoring ER homeostasis. Key classes of ATF6 target genes include:

-

ER Chaperones: Upregulation of chaperones such as BiP (HSPA5) and GRP94 (HSP90B1) enhances the protein-folding capacity of the ER.

-

ER-Associated Degradation (ERAD) Components: Genes like HERPUD1 and EDEM1 are induced to promote the degradation of terminally misfolded proteins.

-

Redox Homeostasis: ATF6 can also induce the expression of antioxidant genes, linking the UPR to the management of oxidative stress.

-

Crosstalk with other UPR branches: ATF6 can induce the transcription of XBP1, another key UPR transcription factor, thereby amplifying the ER stress response.

-

Apoptosis: Under conditions of severe or prolonged ER stress, ATF6 can contribute to apoptosis, partly through the upregulation of the pro-apoptotic transcription factor CHOP (DDIT3).

Caption: ATF6 activation leads to either adaptive (pro-survival) or maladaptive (pro-apoptotic) cellular outcomes depending on the context and duration of ER stress.

Quantitative Data in ATF6 Research

The following tables provide a summary of quantitative data from various studies investigating the ATF6 pathway.

Table 1: Induction of ATF6 Target Genes by ER Stress Inducers

| Cell Line | Treatment | Gene | Fold Induction (mRNA) | Reference |

| Glioblastoma (D54) | 6 Gy irradiation (48h) | HERPUD1 | ~2.5 | [2] |

| Glioblastoma (D54) | 6 Gy irradiation (48h) | GRP78 | ~2.2 | [2] |

| HEK293T | Tunicamycin (1 µg/mL, 12h) | HerpUD | ~4.0 | [3] |

| HEK293T | Tunicamycin (1 µg/mL, 12h) | Hyou1 | ~3.0 | [3] |

| Calu-3 | Tunicamycin (8h) | BiP | >14 | [4] |

| Calu-3 | Tunicamycin (8h) | sXBP1 | >3 | [4] |

Table 2: Effect of ATF6 on Cell Viability under ER Stress

| Cell Line | Condition | Treatment | Cell Viability (% of control) | Reference |

| Neonatal Rat Ventricular Myocytes | Control siRNA | Tunicamycin (40 µg/mL, 48h) | ~75% | [5] |

| Neonatal Rat Ventricular Myocytes | ATF6 siRNA | Tunicamycin (40 µg/mL, 48h) | ~50% | [5] |

| Vascular Endothelial Cells | Control | Thapsigargin (1 µM, 48h) | ~60% | [6] |

| Vascular Endothelial Cells | Overexpressed active ATF6 | Thapsigargin (1 µM, 48h) | ~30% | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ATF6 pathway.

Caption: A generalized experimental workflow for investigating the role of ATF6 in the ER stress response.

Induction of ER Stress in Cell Culture

-

Reagents:

-

Tunicamycin (Tm): Inhibits N-linked glycosylation. Prepare a stock solution in DMSO.

-

Thapsigargin (Tg): Inhibits the SERCA pump. Prepare a stock solution in DMSO.

-

-

Protocol:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Prepare working concentrations of Tm (e.g., 1-5 µg/mL) or Tg (e.g., 0.5-2 µM) in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the ER stress inducer.

-

Incubate the cells for the desired time course (e.g., 2, 4, 8, 16, 24 hours).

-

Harvest cells for downstream analysis.

-

Western Blot for ATF6 Cleavage

-

Reagents:

-

RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Protease and Phosphatase Inhibitor Cocktails.

-

Primary Antibody: Anti-ATF6 antibody that recognizes the N-terminal domain (e.g., mouse monoclonal, 1:500-1:1,000 dilution).

-

Secondary Antibody: HRP-conjugated anti-mouse IgG (1:5,000-1:20,000 dilution).

-

-

Protocol:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer with inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with the primary anti-ATF6 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system. The full-length p90 ATF6 and the cleaved p50 ATF6 will be visible.

-

Immunofluorescence for ATF6 Nuclear Translocation

-

Reagents:

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 1% BSA in PBST.

-

Primary Antibody: Anti-ATF6 antibody (as for Western blot, 1:100-1:500 dilution).

-

Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG (1:1000 dilution).

-

DAPI for nuclear counterstaining.

-

-

Protocol:

-

Grow cells on glass coverslips and treat with an ER stress inducer.

-

Wash with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 1% BSA in PBST for 1 hour.

-

Incubate with the primary anti-ATF6 antibody in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.

-

Wash three times with PBST.

-

Mount coverslips on slides and visualize using a fluorescence microscope.

-

qRT-PCR for ATF6 Target Gene Expression

-

Reagents:

-

RNA isolation kit (e.g., TRIzol or column-based kits).

-

cDNA synthesis kit.

-

SYBR Green or TaqMan qPCR master mix.

-

Primers for target genes (e.g., HSPA5, DDIT3, XBP1) and a housekeeping gene (e.g., GAPDH).

-

-

Protocol:

-

Isolate total RNA from treated and control cells.

-

Synthesize cDNA from 1 µg of RNA.

-

Perform qPCR in triplicate for each gene and sample.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group, normalized to the housekeeping gene.

-

ATF6 Reporter Assay

-

Reagents:

-

Reporter Plasmid: A plasmid containing multiple copies of the ERSE upstream of a luciferase gene (e.g., p5xATF6-GL3).

-

Control Plasmid: A plasmid expressing Renilla luciferase for normalization.

-

Transfection Reagent.

-

Dual-Luciferase Reporter Assay System.

-

-

Protocol:

-

Co-transfect cells with the ATF6 reporter plasmid and the Renilla control plasmid.

-

After 24 hours, treat the cells with an ER stress inducer.

-

After the desired treatment time (e.g., 16-24 hours), lyse the cells.

-

Measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Role in Disease and Therapeutic Implications

The dysregulation of the ATF6 pathway is implicated in a wide range of pathologies, making it an attractive target for therapeutic intervention.

-

Neurodegenerative Diseases: In diseases like Alzheimer's and Parkinson's, where protein misfolding is a central feature, enhancing the adaptive functions of ATF6 could be neuroprotective.

-

Metabolic Disorders: Chronic ER stress in tissues like the liver and adipose is linked to insulin (B600854) resistance and type 2 diabetes. Modulating ATF6 activity may help restore metabolic homeostasis.

-

Cancer: Tumor cells often experience high levels of ER stress and can co-opt the UPR, including ATF6 signaling, to promote survival and resistance to therapy.[2] In this context, inhibiting ATF6 could be a promising anti-cancer strategy.

-

Ischemic Diseases: ATF6 has been shown to play a protective role in ischemic injury in the heart and brain, suggesting that ATF6 activators could be beneficial in treating conditions like myocardial infarction and stroke.[7]

Conclusion

ATF6 is a critical transducer of the ER stress response, playing a dual role in cell survival and apoptosis. A detailed understanding of its activation, signaling, and downstream effects is paramount for researchers in both basic science and drug development. The methodologies and data presented in this guide offer a robust framework for investigating the intricate functions of ATF6. As our knowledge of the UPR deepens, the targeted modulation of the ATF6 pathway holds significant promise for the development of novel therapies for a host of human diseases.

References

- 1. Development of a Reporter System Monitoring Regulated Intramembrane Proteolysis of the Transmembrane bZIP Transcription Factor ATF6α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ATF6 pathway of the ER stress response contributes to enhanced viability in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress-Independent Activation of XBP1s and/or ATF6 Reveals Three Functionally Diverse ER Proteostasis Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Unfolded Protein Response (UPR)-activated Transcription Factor X-box-binding Protein 1 (XBP1) Induces MicroRNA-346 Expression That Targets the Human Antigen Peptide Transporter 1 (TAP1) mRNA and Governs Immune Regulatory Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATF6 Decreases Myocardial Ischemia/Reperfusion Damage and Links ER Stress and Oxidative Stress Signaling Pathways in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High expression of active ATF6 aggravates endoplasmic reticulum stress-induced vascular endothelial cell apoptosis through the mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ATF6 Pathway: Activation and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Activating Transcription Factor 6 (ATF6) pathway is a critical signaling cascade within the Unfolded Protein Response (UPR), a cellular mechanism designed to cope with stress in the endoplasmic reticulum (ER). The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, which aims to restore proteostasis. The UPR is mediated by three main ER transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and ATF6.[1][2] This guide provides a detailed technical overview of the ATF6 branch, from its activation mechanism to its downstream transcriptional targets, supported by experimental methodologies and quantitative data.

The Core Mechanism of ATF6 Activation

Under homeostatic conditions, ATF6, a type II transmembrane glycoprotein, is localized to the ER membrane.[3][4] Its luminal domain is bound by the ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78 (78 kDa glucose-regulated protein), which keeps ATF6 in an inactive state.[1][5]

The accumulation of unfolded proteins in the ER lumen leads to the dissociation of BiP from ATF6, which is a key initial step in its activation.[3][5] This dissociation allows ATF6 to translocate from the ER to the Golgi apparatus via COPII-coated vesicles.[6][7]

In the Golgi, ATF6 undergoes sequential proteolytic cleavage by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[7][8][9] S1P first cleaves the luminal domain of ATF6.[9] This initial cleavage is a prerequisite for the subsequent cleavage by S2P within the transmembrane domain.[9] The bulky luminal domain of ATF6 is thought to sterically hinder S2P access, and its removal by S1P makes ATF6 an optimal substrate for S2P.[9]

This two-step cleavage releases the N-terminal cytosolic fragment of ATF6 (referred to as ATF6f, p50 ATF6, or ATF6-N), a potent basic-leucine zipper (bZIP) transcription factor.[3][5][7] This active fragment then translocates to the nucleus to regulate the expression of its target genes.[10][11]

References

- 1. ahajournals.org [ahajournals.org]

- 2. The ATF6 pathway of the ER stress response contributes to enhanced viability in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. ER stress induces cleavage of membrane-bound ATF6 by the same proteases that process SREBPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dependence of site-2 protease cleavage of ATF6 on prior site-1 protease digestion is determined by the size of the luminal domain of ATF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATF6 - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core of Mitochondrial Energy Production: The ATP6 Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP6 subunit, a cornerstone of the mitochondrial F-type ATP synthase (Complex V), plays a pivotal role in cellular energy conversion. Encoded by the mitochondrial gene MT-ATP6, this hydrophobic protein is a critical component of the enzyme's Fₒ domain, forming the proton channel essential for coupling proton translocation to ATP synthesis. Dysregulation and mutations in ATP6 are implicated in a spectrum of severe mitochondrial diseases, making it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of the ATP6 subunit, tailored for researchers, scientists, and professionals in drug development. It delves into the intricate molecular mechanisms, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex biological processes and workflows.

Introduction: The Central Role of ATP6 in Cellular Bioenergetics

Mitochondrial ATP synthase is the primary engine of cellular energy production in aerobic organisms, responsible for synthesizing the bulk of the cell's adenosine (B11128) triphosphate (ATP). This intricate molecular machine is composed of two main domains: the F₁ catalytic domain and the Fₒ membrane-embedded domain. The ATP6 subunit, also known as subunit 'a', is a key component of the Fₒ domain. It is a highly hydrophobic protein, encoded by the mitochondrial DNA, and is essential for the enzyme's function.[1]

The primary role of ATP6 is to form the proton channel that facilitates the movement of protons across the inner mitochondrial membrane.[1][2] This proton motive force, generated by the electron transport chain, drives the rotation of the c-ring of the Fₒ domain. This rotation is then transmitted to the F₁ domain, inducing conformational changes that lead to the synthesis of ATP from ADP and inorganic phosphate (B84403).[1] Given its central role, it is not surprising that mutations in the MT-ATP6 gene are associated with a range of debilitating mitochondrial diseases, including Leigh syndrome and Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP).[1][2][3]

Structure of the ATP6 Subunit

The human MT-ATP6 protein is comprised of 226 amino acids and has a molecular weight of approximately 24.8 kDa.[1][2] It is an integral membrane protein with a complex topology, predicted to have multiple transmembrane helices.[4][5] Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the three-dimensional arrangement of ATP6 within the ATP synthase complex.[6]

The ATP6 subunit is strategically positioned at the interface with the c-ring, forming two hydrophilic half-channels that do not span the entire membrane. These channels are crucial for the mechanism of proton translocation.[7] One channel allows protons to enter from the intermembrane space and bind to a glutamate (B1630785) residue on a c-subunit, while the other channel provides an exit route for protons from the c-subunit into the mitochondrial matrix.[7] The precise arrangement and interaction of the transmembrane helices of ATP6 are critical for this proton-pumping mechanism.[4][5]

Table 1: Structural and Physical Properties of the Human ATP6 Subunit

| Property | Value | Reference |

| Gene | MT-ATP6 | [1] |

| Number of Amino Acids | 226 | [1] |

| Molecular Weight | ~24.8 kDa | [1] |

| Transmembrane Helices | 5-6 (predicted) | [4][5] |

| Location | Inner mitochondrial membrane | [1] |

Function and Molecular Mechanism

The ATP6 subunit is the stationary component of the Fₒ motor and plays a direct role in the translocation of protons. The currently accepted model suggests that the rotation of the c-ring is driven by the sequential protonation and deprotonation of a conserved acidic residue (glutamate) on each c-subunit. The ATP6 subunit provides the aqueous access channels for these proton transfer events.

The process can be broken down into the following key steps:

-

A proton from the intermembrane space enters the inlet half-channel of the ATP6 subunit.

-

The proton is transferred to the glutamate residue of a c-subunit in the c-ring.

-

The neutralization of the glutamate's negative charge allows the c-ring to rotate, bringing the now protonated c-subunit into the hydrophobic environment of the lipid bilayer.

-

As the c-ring rotates, another protonated c-subunit aligns with the outlet half-channel of the ATP6 subunit.

-

A proton is released from the c-subunit into the mitochondrial matrix.

-

This cycle of protonation, rotation, and deprotonation drives the continuous rotation of the c-ring and, consequently, the synthesis of ATP by the F₁ domain.

Mutations in the ATP6 subunit can disrupt this finely tuned mechanism in several ways. They can alter the structure of the proton channels, impair the interaction with the c-ring, or affect the overall stability and assembly of the ATP synthase complex.[8][9]

Quantitative Data on ATP6 Expression and Function

The expression of the MT-ATP6 gene and the functional consequences of its mutations have been quantitatively assessed in various studies. This data is crucial for understanding the pathophysiology of ATP6-related diseases and for developing targeted therapies.

Table 2: Tissue-Specific mRNA Expression of Human MT-ATP6

| Tissue | Expression Level (Normalized) | Reference |

| Heart Muscle | High | [10] |

| Skeletal Muscle | High | [10] |

| Brain | Moderate | [2] |

| Liver | Moderate | [2] |

| Kidney | Moderate | [2] |

Note: Expression levels are qualitative summaries from various sources and may vary depending on the detection method.

Table 3: Biochemical Consequences of Pathogenic MT-ATP6 Mutations

| Mutation | Disease Association | Effect on ATP Synthesis | Effect on Mitochondrial Membrane Potential | Reference |

| m.8993T>G | Leigh Syndrome, NARP | Severely reduced | Increased | [8][9] |

| m.9176T>C | Leigh Syndrome | Reduced | Variable | [9] |

| m.9185T>C | Leigh Syndrome | Reduced | Decreased | [9] |

Signaling Pathways and Cellular Responses to ATP6 Dysfunction

Dysfunction of the ATP6 subunit and the resulting impairment of ATP synthase can trigger a cascade of cellular stress responses. These signaling pathways are crucial for the cell's attempt to adapt to the energy deficit and mitochondrial damage.

Mitochondrial Stress Responses

A primary consequence of ATP6 dysfunction is the disruption of the mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS). This mitochondrial stress activates several signaling pathways, including the mitochondrial unfolded protein response (UPRmt) and the integrated stress response (ISR).[11][12] These pathways aim to restore mitochondrial homeostasis by upregulating chaperones, antioxidant enzymes, and other protective proteins.

Figure 1: Signaling pathways activated by ATP6 dysfunction.

Apoptosis

Prolonged and severe mitochondrial stress due to ATP6 dysfunction can lead to the initiation of apoptosis, or programmed cell death. The release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol is a key event in this process. This triggers a caspase cascade that ultimately leads to the dismantling of the cell.[13][14]

Experimental Protocols for Studying the ATP6 Subunit

A variety of experimental techniques are employed to investigate the structure, function, and pathology of the ATP6 subunit. Below are detailed methodologies for some of the key experiments.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for ATP Synthase Complex Analysis

BN-PAGE is a technique used to separate intact protein complexes from biological membranes under non-denaturing conditions. It is particularly useful for assessing the assembly and stability of the ATP synthase complex.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue samples by differential centrifugation.

-

Solubilization: Solubilize mitochondrial membranes with a mild non-ionic detergent (e.g., digitonin (B1670571) or n-dodecyl-β-D-maltoside) to release intact protein complexes.

-

Gel Electrophoresis: Separate the solubilized complexes on a native polyacrylamide gel containing Coomassie Brilliant Blue G-250. The dye imparts a negative charge to the protein complexes, allowing them to migrate towards the anode.

-

Visualization: Visualize the separated complexes by in-gel activity assays or by immunoblotting after transfer to a membrane.

Figure 2: Workflow for BN-PAGE analysis of ATP synthase.

ATP Synthase Activity Assay

The functional activity of ATP synthase can be measured by quantifying the rate of ATP synthesis or hydrolysis.

Methodology for ATP Synthesis Assay:

-

Sample Preparation: Use isolated mitochondria or permeabilized cells.

-

Reaction Mixture: Prepare a reaction buffer containing ADP, inorganic phosphate (Pi), and a respiratory substrate (e.g., succinate (B1194679) or pyruvate/malate).

-

Initiation: Initiate the reaction by adding the mitochondrial or cell suspension.

-

Measurement: Measure the amount of ATP produced over time using a luciferase-based luminescence assay.

-

Controls: Include inhibitors such as oligomycin (B223565) (an Fₒ inhibitor) to confirm that the measured ATP synthesis is specific to ATP synthase.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has revolutionized the structural biology of large protein complexes like ATP synthase, allowing for near-atomic resolution structures.

Methodology:

-

Sample Preparation: Purify the ATP synthase complex.

-

Vitrification: Apply a small volume of the purified complex to an EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.

-

Data Collection: Collect a large number of images of the frozen particles at different orientations using a transmission electron microscope.

-

Image Processing: Use specialized software to align and average the particle images to generate a high-resolution 3D reconstruction of the complex.

ATP6 as a Target for Drug Development

The critical role of ATP synthase in cellular energy metabolism makes it an attractive target for drug development, particularly in the fields of oncology and infectious diseases. Inhibitors that specifically target the ATP6 subunit or its interface with the c-ring could have significant therapeutic potential.

Rationale for Targeting ATP6

-

Cancer Therapy: Many cancer cells exhibit a high metabolic rate and are heavily reliant on oxidative phosphorylation for energy production. Inhibiting ATP synthase can selectively starve these cells of energy, leading to cell death.[8][15]

-

Antimicrobial Agents: The ATP synthase of many pathogenic microorganisms is a validated drug target. For example, the anti-tuberculosis drug bedaquiline (B32110) targets the Fₒ domain of mycobacterial ATP synthase.[16] Developing inhibitors that specifically target the ATP6 subunit of bacterial or fungal ATP synthases could lead to new classes of antibiotics.

Drug Discovery Workflow

The development of drugs targeting the ATP6 subunit follows a structured workflow, from initial target validation to the identification and optimization of lead compounds.

Figure 3: Drug discovery workflow for targeting ATP6.

Conclusion and Future Perspectives

The ATP6 subunit stands as a critical component of the mitochondrial ATP synthase, with its structure and function being intricately linked to cellular energy homeostasis. The wealth of information gathered from structural biology, biochemistry, and genetics has provided a deep understanding of its molecular mechanisms. However, many questions remain, particularly regarding the precise dynamics of proton translocation and the full spectrum of cellular signaling pathways affected by ATP6 dysfunction.

Future research will likely focus on:

-

High-resolution structural dynamics: Capturing the ATP6 subunit in different conformational states during the catalytic cycle will provide unprecedented insights into the mechanism of proton translocation.

-

Systems-level analysis: Integrating genomics, proteomics, and metabolomics data will help to build a comprehensive picture of the cellular consequences of ATP6 mutations.

-

Therapeutic targeting: The development of novel inhibitors that specifically target the ATP6 subunit holds promise for the treatment of a range of diseases, from mitochondrial disorders to cancer and infectious diseases.

The continued exploration of the ATP6 subunit will undoubtedly uncover new fundamental principles of bioenergetics and open up new avenues for therapeutic intervention.

References

- 1. Protein structure - MT-ATP6 - The Human Protein Atlas [proteinatlas.org]

- 2. MT-ATP6 - Wikipedia [en.wikipedia.org]

- 3. MT-ATP6 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evolution of the structure of ATP synthase | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]

- 7. genecards.org [genecards.org]

- 8. mdpi.com [mdpi.com]

- 9. MT-ATP6 Mitochondrial Disease Variants: Phenotypic and biochemical features analysis in 218 published cases and cohort of 14 new cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tissue expression of MT-ATP6 - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 11. What is the UPR and the ISR? | Oyadomari's Lab - Division of Molecular Biology Institute of Advanced Medical Sciences, Tokushima University [dmb.iams.tokushima-u.ac.jp]

- 12. youtube.com [youtube.com]

- 13. Two mutations in mitochondrial ATP6 gene of ATP synthase, related to human cancer, affect ROS, calcium homeostasis and mitochondrial permeability transition in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

ATF6 as a Therapeutic Target in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, and oxidative stress, can disrupt the ER's protein-folding capacity, leading to a state known as ER stress. To cope with this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).

Cancer cells, with their high proliferation rates and often poorly vascularized tumor microenvironments, experience chronic ER stress.[1] They frequently hijack the UPR's pro-survival adaptive mechanisms to not only survive but also to promote tumorigenesis, metastasis, and resistance to therapy.[2][3] This dependency on the UPR also presents a unique therapeutic vulnerability.[1]

This technical guide focuses on ATF6, a key transducer of the UPR, and explores its potential as a therapeutic target in oncology. We will delve into the intricacies of the ATF6 signaling pathway, its dual role in cancer, strategies for its therapeutic modulation, and key experimental protocols for its investigation.

The ATF6 Signaling Pathway

Under basal conditions, ATF6 is an inactive transmembrane protein in the ER, bound to the chaperone Glucose-Regulated Protein 78 (GRP78), also known as BiP.[4] Upon accumulation of unfolded proteins, GRP78 dissociates from ATF6, allowing it to translocate to the Golgi apparatus.[4] In the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[4] This releases its N-terminal cytosolic fragment, a potent transcription factor (nATF6).[4][5] nATF6 then translocates to the nucleus and upregulates the expression of genes involved in restoring ER homeostasis, including chaperones, folding enzymes, and components of ER-associated degradation (ERAD).[5][6]

Figure 1: The ATF6 Signaling Pathway.

The Dichotomous Role of ATF6 in Cancer

The role of ATF6 in cancer is not monolithic; it is highly context-dependent and can be either pro-tumorigenic or tumor-suppressive.

Pro-Tumorigenic Roles:

In many cancers, chronic activation of ATF6 helps tumor cells adapt to the stressful microenvironment, promoting survival, proliferation, and drug resistance.[7]

-

Colorectal Cancer (CRC): Elevated ATF6 activity is observed in CRC, and its inhibition can block cell-cycle progression and reduce viability.[5][8] ATF6 has been shown to facilitate oncogenic Wnt signaling, a key driver in the majority of CRC cases.[5][8] Furthermore, chronic ATF6 activation can alter lipid metabolism in the colon, leading to changes in the gut microbiota that contribute to tumorigenesis.[9]

-

Diffuse Large B-cell Lymphoma (DLBCL): Upregulated ATF6 expression is associated with a poor prognosis in DLBCL.[10] ATF6 promotes tumorigenesis and drug resistance in DLBCL, partly by regulating the mTOR/S6K signaling pathway.[10]

-

Glioblastoma: ATF6 is activated in response to radiation therapy and contributes to radioresistance.[11] Targeting ATF6 could therefore be a strategy to enhance the efficacy of radiotherapy in glioblastoma.[11]

-

Prostate Cancer: The ATF6 pathway is associated with the progression to metastatic castration-resistant prostate cancer (mCRPC) by influencing Golgi organization and integrin-driven signaling.[12]

Tumor-Suppressive Roles:

While less commonly reported, under conditions of severe and irreparable ER stress, ATF6 can contribute to apoptosis, thereby acting as a tumor suppressor. The sustained activation of UPR pathways, including ATF6, can create vulnerabilities in cancer cells that can be therapeutically exploited.[1] The decision to target ATF6 by either inhibition or activation must therefore be carefully considered based on the specific cancer type and its underlying biology.

Therapeutic Strategies Targeting ATF6

The dependence of many cancers on ATF6 for survival makes it an attractive therapeutic target. Both inhibitors and activators of the ATF6 pathway are under investigation.

ATF6 Inhibition

In cancers where ATF6 plays a clear pro-survival role, its inhibition is a promising strategy. This approach aims to block the adaptive UPR, leading to an accumulation of ER stress and subsequent cancer cell death.

-

Ceapin-A7: This is a selective small-molecule inhibitor of ATF6α signaling.[4][10] It has been shown to suppress proliferation and induce apoptosis in DLBCL cells and to increase their sensitivity to doxorubicin (B1662922) (adriamycin).[10]

ATF6 Activation

In certain contexts, selective activation of ATF6 could be beneficial. For instance, in diseases characterized by protein misfolding, boosting the ATF6-mediated chaperone response could restore ER homeostasis.[13] While less explored in cancer therapy, this approach could be relevant for specific cancer types where ATF6's pro-apoptotic functions might be harnessed.

-

AA147: This compound is an ER proteostasis regulator that selectively activates the ATF6 arm of the UPR.[4][13] It works as a pro-drug that is metabolically activated to covalently modify ER-resident proteins, including protein disulfide isomerases (PDIs), which in turn regulate ATF6 activity.[13]

Quantitative Data on ATF6 Modulators

| Compound | Mode of Action | Target Cancer Model | Key Quantitative Finding | Reference |

| Ceapin-A7 | Selective ATF6α Inhibitor | Diffuse Large B-cell Lymphoma (DLBCL) | IC₅₀ of 0.59 μM for blocking ER stress-induced ATF6α signaling. | [4] |

| Ceapin-A7 | Selective ATF6α Inhibitor | Diffuse Large B-cell Lymphoma (DLBCL) | Treatment of LY3, LY7, and DHL6 cell lines reduced cell viability. | [10] |

| siRNA-ATF6 | Genetic Inhibition | Diffuse Large B-cell Lymphoma (DLBCL) | Increased apoptosis in LY3 cells from 4.87% to 17.00%. | [10] |

| AA147 | Selective ATF6 Activator | Neuronal and Endothelial Cells | Promotes protection against oxidative damage. | [4][13] |

| ATF6 Inhibition | Genetic/Pharmacological | Colorectal Cancer Organoids | Attenuated growth of malignant but not normal human intestinal tissue organoids. | [5] |

Key Experimental Protocols

Investigating the ATF6 pathway requires a range of molecular and cellular biology techniques. Below are outlines for key experimental protocols.

Western Blot for ATF6 Cleavage

This protocol is used to monitor the activation of ATF6 by detecting its cleavage from the full-length p90 form to the active p50 nuclear form.

Methodology:

-

Cell Treatment: Plate cells (e.g., HeLa, HEK293, or relevant cancer cell lines) and allow them to adhere. Treat cells with an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 1 µM Thapsigargin) for a specified time course (e.g., 0, 2, 4, 8, 16 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for ATF6 (that recognizes both p90 and p50 forms) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Image the blot and quantify the band intensities for p90 and p50 ATF6. An increase in the p50/p90 ratio indicates ATF6 activation.

ATF6 Reporter Assay

This assay quantifies the transcriptional activity of ATF6. It typically uses a luciferase reporter plasmid containing multiple copies of the ER Stress Response Element (ERSE) upstream of the luciferase gene.

Methodology:

-

Transfection: Co-transfect cells with an ERSE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with the compounds of interest (e.g., potential ATF6 inhibitors or activators) with or without an ER stress inducer like Tunicamycin.

-

Cell Lysis: After the desired treatment duration (e.g., 16-24 hours), lyse the cells using the reporter lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in normalized luciferase activity indicates an increase in ATF6 transcriptional activity.

Figure 2: Workflow for Screening ATF6 Inhibitors.

Challenges and Future Directions

Targeting ATF6 in cancer therapy is a promising but complex endeavor. Several challenges must be addressed:

-

Specificity: The three branches of the UPR are interconnected. Developing inhibitors that are highly specific for the ATF6 pathway without affecting IRE1 or PERK is crucial to minimize off-target effects.

-

The Dual Role: The context-dependent dual role of ATF6 as both a pro-survival and pro-apoptotic factor necessitates a deep understanding of the tumor biology .[14] Biomarkers are needed to predict which tumors will be sensitive to ATF6 inhibition versus activation.

-

Resistance: As with any targeted therapy, the potential for acquired resistance is a concern. Combination therapies that target ATF6 alongside other key cancer pathways may be a more effective long-term strategy. For example, combining ATF6 ablation with autophagy inhibition has shown promise in prostate cancer models.[12]

The future of ATF6-targeted therapy lies in personalized medicine. A thorough characterization of the UPR status and the specific dependencies of a patient's tumor will be essential to determine whether ATF6 should be inhibited or activated to achieve the best therapeutic outcome.

Conclusion

The ATF6 signaling pathway is a critical component of the Unfolded Protein Response that is frequently co-opted by cancer cells to promote their survival and progression. This dependency creates a therapeutic window that can be exploited by either inhibiting or, in some contexts, activating the pathway. With the development of specific molecular probes like Ceapin-A7, researchers are now better equipped to dissect the role of ATF6 in different malignancies and to validate it as a bona fide therapeutic target. While challenges remain, continued research into the nuanced roles of ATF6 in cancer holds significant promise for the development of novel and effective oncology treatments.

References

- 1. The Role of ER Stress and the Unfolded Protein Response in Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 2. The role of the unfolded protein response in cancer progression: From oncogenesis to chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Impact of the ER Unfolded Protein Response on Cancer Initiation and Progression: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ATF6 Promotes Colorectal Cancer Growth and Stemness by Regulating the Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unfolded Protein Response and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. communities.springernature.com [communities.springernature.com]

- 10. ATF6 activation promotes tumorigenesis and drug resistance in diffuse large B-cell lymphoma (DLBCL) by regulating the mTOR/S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Targeting the ATF6-Mediated ER Stress Response and Autophagy Blocks Integrin-Driven Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Unfolded Protein Response and ATF6 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the proteome, as well as lipid biosynthesis and calcium homeostasis. A variety of physiological and pathological conditions, such as high protein demand, nutrient deprivation, hypoxia, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. If ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response to eliminate damaged cells.[1][2][3]

The UPR is orchestrated by three ER-resident transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[2] Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone Binding immunoglobulin protein (BiP), also known as GRP78. Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.[2][3] This guide will provide a detailed technical overview of the ATF6 branch of the UPR.

The Core ATF6 Signaling Pathway

Activating Transcription Factor 6 (ATF6) is a type II transmembrane glycoprotein (B1211001) that functions as a direct sensor of ER stress.[4] In mammals, there are two main isoforms, ATF6α and ATF6β, with ATF6α being the primary driver of the ATF6-mediated stress response.[5] The activation of ATF6 is a multi-step process involving intracellular trafficking and regulated intramembrane proteolysis.[4][6]

Activation Mechanism

-

Dissociation from BiP: In non-stressed cells, the luminal domain of ATF6 is bound to the ER chaperone BiP, which retains ATF6 in the ER.[2][3] The accumulation of unfolded proteins in the ER lumen causes BiP to dissociate from ATF6, exposing Golgi localization signals on the ATF6 protein.[7]

-

Translocation to the Golgi Apparatus: Once released from BiP, the ATF6 protein is transported from the ER to the Golgi apparatus via COPII-coated vesicles.[6]

-

Proteolytic Cleavage: Within the Golgi, ATF6 is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[2][6] S1P first cleaves the luminal domain of ATF6. This initial cleavage allows S2P to cleave the transmembrane domain, releasing the N-terminal cytosolic fragment of ATF6 (nATF6).[2]

-

Nuclear Translocation and Transcriptional Activation: The liberated nATF6, a potent basic leucine (B10760876) zipper (bZIP) transcription factor, translocates to the nucleus.[2][4] In the nucleus, nATF6 binds to ER stress-response elements (ERSEs) in the promoters of its target genes, thereby activating their transcription.[1][8] These target genes are primarily involved in restoring ER homeostasis.

Quantitative Data on ATF6-Mediated Gene Expression

Upon activation, nATF6 upregulates a specific set of genes aimed at mitigating ER stress. The primary targets include ER chaperones, components of the ERAD machinery, and proteins involved in lipid biosynthesis to expand the ER membrane. The following tables summarize the quantitative changes in the expression of key ATF6 target genes upon induction of ER stress.

Table 1: Fold Change in mRNA Levels of ATF6 Target Genes in Response to Tunicamycin Treatment

| Gene | Cell Type | Treatment | Fold Change (mRNA) | Reference |

| HSPA5 (BiP) | C2C12 | Active ATF6 overexpression | ~4.5 | [9] |

| WBP1 | C2C12 | Active ATF6 overexpression | ~2.5 | [9] |

| HERPUD1 | HEK293 | Tunicamycin | >10 | [10] |

| HYOU1 | HEK293 | Tunicamycin | >5 | [10] |

| ATF6 | HepG2 | 10 µM Tunicamycin (8h) | ~2.0 | [2] |

| ATF6 | HepG2 | 10 µM Tunicamycin (24h) | ~2.0 | [2] |

Table 2: Changes in Protein Levels of ATF6 and its Target Genes

| Protein | Cell Type/Tissue | Treatment | Change in Protein Level | Reference |

| ATF6 (p90, full-length) | Raji cells | 100 µM Resveratrol | Decrease over time | [11] |

| ATF6 (p50, cleaved) | Raji cells | 100 µM Resveratrol | Increase over time | [11] |

| ATF6 (p90, full-length) | Daudi cells | 100 µM Resveratrol | Decrease over time | [11] |

| ATF6 (p50, cleaved) | Daudi cells | 100 µM Resveratrol | Increase over time | [11] |

| GRP78 (BiP) | Human PD Substantia Nigra | Parkinson's Disease | Significantly Higher | [12] |

| ATF6 (full-length & cleaved) | Human PD Substantia Nigra | Parkinson's Disease | Decreased nuclear localization | [12] |

| ATF6 (full-length, glycosylated) | WT Mouse Liver | Tunicamycin (6h) | Decrease | [13] |

| ATF6 (full-length, unglycosylated) | WT Mouse Liver | Tunicamycin (6h) | Increase | [13] |

| ATF6 (cleaved, nATF6) | WT Mouse Liver | Tunicamycin (6h) | Increase | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ATF6 signaling.

Induction of ER Stress in Cell Culture

Objective: To induce the unfolded protein response and activate ATF6 signaling in vitro.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293, HepG2)

-

Complete cell culture medium

-

Tunicamycin (stock solution in DMSO)

-

Thapsigargin (B1683126) (stock solution in DMSO)

-

Dithiothreitol (DTT) (stock solution in water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare working solutions of the ER stress inducers in complete culture medium. Common final concentrations are:

-

Remove the existing culture medium from the cells and replace it with the medium containing the ER stress inducer. Include a vehicle control (e.g., DMSO) for comparison.

-

Incubate the cells for the desired period. The duration of treatment can range from a few hours to 24 hours or more, depending on the specific experiment and the kinetics of the response being measured.[2][16]

-

After incubation, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, luciferase assay).

Western Blot Analysis of ATF6 Cleavage

Objective: To detect the proteolytic cleavage of the 90 kDa full-length ATF6 (p90ATF6) to the ~50 kDa active form (nATF6).

Materials:

-

Cell lysates from control and ER-stressed cells

-

RIPA buffer or other suitable lysis buffer

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels (6-8% acrylamide (B121943) is recommended for resolving p90 and p50 forms)[1]

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against ATF6 (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[1]

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-PAGE gel.[1]

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]

-

Incubate the membrane with the primary anti-ATF6 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system. The p90ATF6 band should be visible in both control and treated samples, while the p50ATF6 band should appear or increase in intensity in the ER-stressed samples.[11]

-

Immunoprecipitation of BiP and ATF6

Objective: To investigate the interaction between BiP and ATF6 and its dissociation upon ER stress.

Materials:

-

Cell lysates from control and ER-stressed cells

-

Immunoprecipitation (IP) lysis buffer (e.g., Triton X-100 based buffer)

-

Protease inhibitor cocktail

-

Primary antibody for immunoprecipitation (e.g., anti-ATF6 or anti-BiP)

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-

Primary antibodies for Western blotting (anti-ATF6 and anti-BiP)

Procedure:

-

Cell Lysis:

-

Lyse cells in IP lysis buffer containing protease inhibitors.[7]

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-ATF6) overnight at 4°C with gentle rotation.[18]

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the immunoprecipitated samples by Western blotting using antibodies against both ATF6 and BiP.

-

In unstressed cells, immunoprecipitation of ATF6 should co-precipitate BiP.[7] In ER-stressed cells, the amount of co-precipitated BiP should be significantly reduced, demonstrating the dissociation of the complex.[19]

-

ATF6 Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of ATF6.

Materials:

-

Cells stably or transiently expressing an ATF6 reporter construct (e.g., a plasmid containing multiple copies of the ERSE driving the expression of a luciferase gene).

-

ER stress inducers.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment:

-

Luciferase Assay:

-

After treatment, remove the medium and lyse the cells according to the luciferase kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

-

Calculate the fold induction of luciferase activity in treated cells relative to untreated control cells. An increase in luciferase activity indicates activation of the ATF6 signaling pathway.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of a compound on ATF6 signaling.

Conclusion

The ATF6 signaling pathway is a crucial arm of the unfolded protein response, playing a vital role in maintaining ER homeostasis and determining cell fate under stress conditions. A thorough understanding of its molecular mechanisms and the ability to accurately measure its activation are essential for researchers in both basic science and drug development. This guide provides a comprehensive overview of the core ATF6 pathway, quantitative data on its transcriptional output, and detailed protocols for its experimental investigation. By utilizing these methods, researchers can further elucidate the intricate roles of ATF6 in health and disease, and potentially identify novel therapeutic strategies targeting this important signaling cascade.

References

- 1. ATF6 as a Transcription Activator of the Endoplasmic Reticulum Stress Element: Thapsigargin Stress-Induced Changes and Synergistic Interactions with NF-Y and YY1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATF6 Is a Critical Determinant of CHOP Dynamics during the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian Transcription Factor ATF6 Is Synthesized as a Transmembrane Protein and Activated by Proteolysis in Response to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATF6α/β-mediated adjustment of ER chaperone levels is essential for development of the notochord in medaka fish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Stable Binding of ATF6 to BiP in the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATF6 as a transcription activator of the endoplasmic reticulum stress element: thapsigargin stress-induced changes and synergistic interactions with NF-Y and YY1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activating Transcription Factor-6 (ATF6) Mediates Apoptosis with Reduction of Myeloid Cell Leukemia Sequence 1 (Mcl-1) Protein via Induction of WW Domain Binding Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stress-Independent Activation of XBP1s and/or ATF6 Reveals Three Functionally Diverse ER Proteostasis Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Establishment and validation of an endoplasmic reticulum stress reporter to monitor zebrafish ATF6 activity in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental reconstitution of chronic ER stress in the liver reveals feedback suppression of BiP mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bosterbio.com [bosterbio.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. sceti.co.jp [sceti.co.jp]

- 19. researchgate.net [researchgate.net]

- 20. bpsbioscience.com [bpsbioscience.com]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the genetic and molecular underpinnings of disorders arising from mutations in the MT-ATP6 gene. The MT-ATP6 gene, located in the mitochondrial DNA (mtDNA), encodes subunit 6 of the F1Fo-ATP synthase (Complex V), the terminal enzyme complex in the oxidative phosphorylation (OXPHOS) pathway responsible for the majority of cellular ATP production.[1][2][3][4] Pathogenic variants in this gene lead to a spectrum of severe neuromuscular and neurodegenerative disorders, primarily due to impaired cellular energy metabolism.[5][6]

Core Genetic Principles: Mitochondrial Inheritance and Heteroplasmy

Disorders stemming from MT-ATP6 mutations follow a maternal inheritance pattern, as mitochondria and their DNA are almost exclusively inherited from the mother's egg cell.[2][7] Unlike nuclear DNA, mtDNA exists in multiple copies within each cell. A critical concept in mitochondrial genetics is heteroplasmy , where a cell contains a mixture of both wild-type and mutated mtDNA molecules.[5]

The clinical manifestation and severity of MT-ATP6-related diseases are largely dictated by the threshold effect .[8] Symptoms typically appear only when the percentage of mutated mtDNA, or the heteroplasmy level, exceeds a certain critical threshold in a given tissue.[8][9] This threshold varies depending on the specific mutation and the energy demands of the affected tissue.

Clinical Spectrum of MT-ATP6 Pathologies

Mutations in MT-ATP6 are associated with a range of clinical phenotypes, with the most common being a spectrum of neurodegenerative syndromes.[1][9][10]

-

Leigh Syndrome (LS): A severe, progressive neurodegenerative disorder that typically manifests in infancy or early childhood.[1][11][12] It is characterized by psychomotor regression, muscle weakness, difficulty breathing, and focal, bilateral lesions in the brainstem and basal ganglia.[1][11][13] Mutations in MT-ATP6 account for approximately 10-20% of Leigh syndrome cases.[1][11] A very high heteroplasmy level, often exceeding 90-95%, is typically associated with the Leigh syndrome phenotype.[1][13]

-

Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP): A generally less severe, later-onset condition characterized by sensory neuropathy (numbness, tingling, or pain in the extremities), muscle weakness, ataxia (problems with balance and coordination), and vision loss due to retinal degeneration.[2][3][14]

NARP and Leigh syndrome are now understood to represent a continuous spectrum of disease severity caused by the same mutations.[1][14] Lower heteroplasmy levels (typically 70-90%) are associated with NARP, while higher levels can lead to the more severe Leigh syndrome phenotype, sometimes within the same family.[1][14]

-

Other Associated Phenotypes: With the increased use of next-generation sequencing, the phenotypic spectrum associated with MT-ATP6 mutations has expanded.[10][15] Other reported conditions include familial bilateral striatal necrosis, Charcot-Marie-Tooth (CMT) disease type 2, and various non-syndromic presentations of ataxia and neuropathy.[16][17][18]

Molecular Pathophysiology

The MT-ATP6 protein is a crucial hydrophobic subunit of the F_o proton channel of ATP synthase.[5][9] Pathogenic mutations typically alter the structure or function of this channel, impairing the flow of protons across the inner mitochondrial membrane, which is the driving force for ATP synthesis.[2][9]

The primary biochemical consequences of pathogenic MT-ATP6 variants include:

-

Reduced Rate of ATP Synthesis: This is a frequent, though not universal, finding and the direct cause of the energy deficit in affected cells.[9][19]

-

Increased Mitochondrial Membrane Potential: Many mutations, such as the common m.8993T>G, are thought to hinder proton transit through the F_o pore. This leads to a buildup of the proton gradient and hyperpolarization of the mitochondrial membrane.[9][19]

-

Preserved ATP Hydrolysis Capacity: The reverse reaction of ATP synthase, ATP hydrolysis, is often unaffected.[9][19]

This disruption in energy metabolism particularly affects high-energy-demand tissues like the brain, nerves, and muscles, leading to the characteristic neurological and myopathic symptoms.[6]

Caption: Impact of MT-ATP6 mutation on the oxidative phosphorylation pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from published literature regarding common MT-ATP6 mutations and their biochemical effects.

Table 1: Pathogenic MT-ATP6 Variants and Associated Clinical Phenotypes

| Mutation | Amino Acid Change | Associated Phenotypes | Typical Heteroplasmy Level for Symptomatic Disease |

| m.8993T>G | p.Leu156Arg | NARP, Leigh Syndrome (LS) | >70% for NARP; >90% for LS[1][19][20] |

| m.8993T>C | p.Leu156Pro | NARP, Leigh Syndrome (LS) | >90% (generally less severe than T>G)[20][21] |

| m.9176T>C | p.Leu217Pro | Leigh Syndrome (LS), Ataxia, Neuropathy | High (>90%)[10] |

| m.9185T>C | p.Leu220Pro | Leigh Syndrome (LS), CMT2, Ataxia | High (>90%) to homoplasmic[10][18] |

| m.8839G>C | p.Ala58Pro | NARP | Variable[16][17] |

| m.9035T>C | p.Ala177Pro | Progressive Ataxia | Variable[16] |

Table 2: Summary of Biochemical Features in MT-ATP6 Variant Carriers

| Biochemical Parameter | Finding in MT-ATP6 Disorders | Notes |

| ATP Synthesis Rate | Commonly Reduced | A primary pathogenic mechanism, but not universally observed in all assays.[9][19] |

| ATP Hydrolysis Rate | Frequently Preserved | The reverse enzymatic function of Complex V is often unaffected.[9][19] |

| Mitochondrial Membrane Potential | Often Abnormally Increased | Suggests impairment of the proton pore, leading to proton gradient accumulation.[9][19] |

| Electron Transport Chain Function | Generally Normal | Function of Complexes I-IV is typically not directly impaired.[9] |

| Acylcarnitine Profile (C5OH) | Elevated Hydroxyisovalerylcarnitine | Can be a biomarker mimicking multiple carboxylase deficiency, useful in newborn screening.[22][23] |

| Lactate (B86563) Levels | Often Elevated | Blood and/or cerebrospinal fluid (CSF) lactate can be elevated, indicating impaired aerobic metabolism.[7] |

Experimental Protocols and Methodologies

A multi-faceted approach is required to diagnose and study MT-ATP6-related disorders, combining molecular genetics, biochemical analysis, and advanced cellular modeling.

Diagnostic Methodologies

The definitive diagnosis of an MT-ATP6-related disorder relies on molecular genetic testing.[14]

-

Methodology: Molecular Genetic Testing

-

Sample Collection: DNA is typically extracted from peripheral blood leukocytes. For assessing heteroplasmy in different tissues, samples from urine sediment, buccal swabs, skin fibroblasts, or muscle biopsy may be used.[7][24]

-

Initial Screening: Targeted sequencing of the MT-ATP6 gene or the entire mitochondrial genome using Sanger sequencing or, more commonly, Next-Generation Sequencing (NGS) is performed.[25]

-

Variant Confirmation and Heteroplasmy Quantification: For known point mutations, PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) analysis can be used for rapid confirmation and estimation of heteroplasmy.[26] NGS data also allows for the quantification of heteroplasmy levels.

-

Interpretation: The identified variant is checked against mitochondrial disease databases (e.g., MITOMAP). The heteroplasmy level is correlated with the clinical phenotype to support a diagnosis.

-

Caption: Diagnostic workflow for MT-ATP6 related disorders.

In Vitro Functional Studies

To investigate the precise functional consequences of MT-ATP6 variants, various cellular models are employed.

-

Methodology: Transmitochondrial Cytoplasmic Hybrids (Cybrids) Cybrid cell lines are powerful tools for studying the effects of mtDNA mutations in a consistent nuclear background.[9][27]

-

Source Cells: Patient-derived cells (e.g., skin fibroblasts) containing the MT-ATP6 mutation of interest are cultured.

-

Enucleation: The patient cells are treated with a reagent like cytochalasin B and centrifuged to remove their nuclei, leaving behind cytoplasts containing the patient's mitochondria.

-

Recipient Cells: A recipient cell line that has been depleted of its own mtDNA (termed Rho0 cells) is used. These cells are typically derived from a human tumor cell line (e.g., osteosarcoma 143B).

-

Fusion: The patient-derived cytoplasts are fused with the Rho0 cells using polyethylene (B3416737) glycol (PEG) or electroporation.

-

Selection: The resulting fused cells are grown in a selective medium that requires functional oxidative phosphorylation for survival (e.g., containing uridine (B1682114) and pyruvate). Only the successfully fused cells (cybrids) that have repopulated with the patient's mitochondria will survive.

-

Analysis: The resulting cybrid cell lines, which now contain the MT-ATP6 mutation, can be analyzed for ATP synthesis rates, mitochondrial membrane potential, oxygen consumption, and other cellular functions.[27]

-

Caption: Experimental workflow for the generation of transmitochondrial cybrids.

-

Methodology: High-Resolution Respirometry This technique is used to precisely measure mitochondrial function in living or permeabilized cells.

-

Instrumentation: An instrument such as the Oroboros Oxygraph-2k is used, which contains chambers with oxygen sensors to measure oxygen concentration changes over time.

-

Sample Preparation: Patient-derived cells (fibroblasts, cybrids) or isolated mitochondria are added to the chambers.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A series of substrates and inhibitors of the electron transport chain are sequentially added to the chambers.

-

Measurements: By adding specific substrates (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A), the activity of individual or combined respiratory complexes can be assessed. Oxygen consumption rates are measured to determine parameters like ROUTINE respiration, LEAK respiration, and Electron Transfer System (ETS) capacity.

-

Analysis: For MT-ATP6 disorders, this can reveal defects in Complex V-linked respiration and the overall capacity of the oxidative phosphorylation system.[9]

-

Animal Models

The development of animal models for mtDNA disorders has been challenging. However, recent advances are creating new opportunities.

-

Murine Models: The lack of a robust mouse model has been a significant hurdle for in vivo studies and therapeutic testing.[28] Recently, novel mitochondria-targeting base editing technologies are being explored to create the first mouse models with specific MT-ATP6 mutations, which will be invaluable for evaluating therapies like AAV-based gene delivery.[28]

-

Other Models: Simpler organisms like the fruit fly (Drosophila melanogaster) and yeast (Saccharomyces cerevisiae) have been successfully used to model MT-ATP6 mutations, recapitulating key phenotypes and allowing for high-throughput screening of potential therapeutic compounds.[8]

Therapeutic Strategies and Future Directions

Currently, there is no cure for MT-ATP6-related disorders, and treatment is largely supportive and symptomatic.[29] However, several innovative therapeutic strategies are under investigation.

-

Allotopic Expression: This gene therapy approach involves recoding the MT-ATP6 gene to be compatible with the nuclear genome and expressing it from the nucleus.[28][30] The resulting protein is engineered with a mitochondrial targeting sequence that directs it to the mitochondria, where it can potentially rescue the function of the defective ATP synthase complex. This strategy has shown promise in cell culture models and is being developed for in vivo AAV delivery.[28][31]

-

Mitochondrial Gene Editing: Strategies aiming to reduce the heteroplasmic load of the mutant mtDNA are a major goal. Technologies such as mitochondrially-targeted zinc-finger nucleases (mtZFNs) or transcription activator-like effector nucleases (mitoTALENs) are designed to selectively enter mitochondria and cleave the mutated mtDNA, promoting a shift back towards wild-type mtDNA.[32]

-

Pharmacological Approaches: Research into compounds that can bypass the defect in Complex V, reduce oxidative stress, or stimulate mitochondrial biogenesis is ongoing.[30] For example, rapamycin (B549165) has been shown to increase cellular ATP in an iPSC-derived neuron model of the m.8993T>G mutation by inhibiting the energy-consuming process of protein synthesis.[8]

The continued development of sophisticated cellular and animal models, combined with advances in gene therapy and editing, holds significant promise for the future treatment of these devastating mitochondrial diseases.

References

- 1. MT-ATP6 - Wikipedia [en.wikipedia.org]

- 2. Genetic testing - Neuropathy, ataxia and retinitis pigmentosa (NARP) - MT-ATP6 gene. - IVAMI [ivami.com]

- 3. Neuropathy, ataxia, and retinitis pigmentosa: MedlinePlus Genetics [medlineplus.gov]

- 4. ATP Synthase Diseases of Mitochondrial Genetic Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. metabolicsupportuk.org [metabolicsupportuk.org]

- 8. perlara.substack.com [perlara.substack.com]

- 9. MT-ATP6 Mitochondrial Disease Variants: Phenotypic and biochemical features analysis in 218 published cases and cohort of 14 new cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. Leigh syndrome: MedlinePlus Genetics [medlineplus.gov]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. bredagenetics.com [bredagenetics.com]

- 14. news-medical.net [news-medical.net]

- 15. academic.oup.com [academic.oup.com]

- 16. ora.ox.ac.uk [ora.ox.ac.uk]

- 17. MT-ATP6 gene: MedlinePlus Genetics [medlineplus.gov]

- 18. Genetic dysfunction of MT-ATP6 causes axonal Charcot-Marie-Tooth disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Mitochondrial DNA-Associated Leigh Syndrome Spectrum - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Biochemical signatures mimicking multiple carboxylase deficiency in children with mutations in MT-ATP6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Prospective diagnosis of MT-ATP6-related mitochondrial disease by newborn screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pathogenic variants in MT‐ATP6: A United Kingdom–based mitochondrial disease cohort study - PMC [pmc.ncbi.nlm.nih.gov]